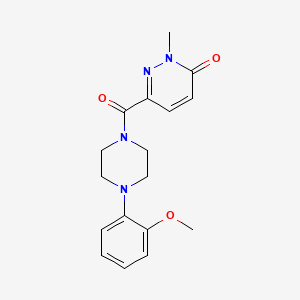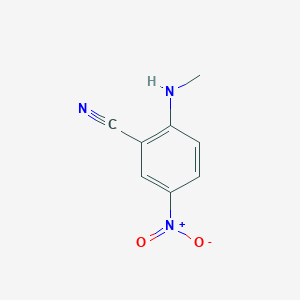
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of pyridazinone derivatives, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties such as anti-inflammatory, analgesic, anti-tumor, and anti-cancer activities. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood. However, it has been suggested that 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one may exert its pharmacological effects by modulating various signaling pathways in the body. For example, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in the regulation of mood, cognition, and behavior. Furthermore, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the proliferation and migration of cancer cells, which suggests its potential use as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its diverse pharmacological properties, which make it a potential drug candidate for the treatment of various diseases. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is also relatively easy to synthesize and purify, which makes it an attractive compound for laboratory experiments. However, one of the limitations of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood, which makes it challenging to design targeted drug therapies based on this compound.
Direcciones Futuras
There are several future directions for the research and development of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one. One of the potential areas of application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to modulate the activity of various neurotransmitters, which suggests its potential use as a neuroprotective agent. Another potential area of application is in the treatment of cancer. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been shown to inhibit the proliferation and migration of cancer cells, which suggests its potential use as a chemotherapeutic agent. Furthermore, future research can focus on elucidating the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one, which can help in the design of targeted drug therapies based on this compound.
Conclusion
In conclusion, 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties such as anti-inflammatory, analgesic, anti-tumor, and anti-cancer activities. 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, further research is needed to fully understand the mechanism of action of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazin-3(2H)-one with 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is obtained after purification by column chromatography or recrystallization.
Propiedades
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19-16(22)8-7-13(18-19)17(23)21-11-9-20(10-12-21)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZKOSSNOPYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-{2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2870804.png)
![1-{3-[(2,4-difluorobenzyl)amino]-3-oxopropyl}-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2870810.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2870812.png)

![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)
![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)
![benzyl N-[1-(butylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2870816.png)
![5-methyl-4-[4-(4-pentylcyclohexyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2870818.png)